molecular formula C12H14FNO3 B2742317 Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate CAS No. 2270915-02-9

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate

Cat. No. B2742317
CAS RN: 2270915-02-9
M. Wt: 239.246
InChI Key: IQFMIZKZAUFQIU-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate (MFMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acrylate family of compounds and is known for its ability to act as a catalyst in certain chemical reactions. MFMPA has been used in the synthesis of a number of different compounds, including aromatic compounds, pharmaceuticals, and polymers. It has also been used to study the structure and reactivity of organic molecules.

Scientific Research Applications

Polymeric Protecting Groups

A study by Gormanns and Ritter (1994) discusses the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, indicating the potential for creating specialized polymers for protective applications in synthetic chemistry (Gormanns & Ritter, 1994).

Recognition of Hydrophilic Compounds

Research by Sawada et al. (2000) demonstrates that self-assembled aggregates of new fluoroalkylated end-capped oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, suggesting applications in selective transport and sensing technologies (Sawada et al., 2000).

Polymerization Modeling

Günaydin et al. (2005) provide insights into the free radical polymerization of acrylates, offering a deeper understanding of the polymerization process and its applications in producing high-molecular-weight polymers (Günaydin et al., 2005).

Stereospecific Radical Polymerization

Baraki, Habaue, and Okamoto (2001) explore the stereospecific radical polymerization of acrylates controlled by Lewis acid catalysts, highlighting the ability to synthesize polymers with specific stereochemistry, which could be important for creating materials with tailored properties (Baraki et al., 2001).

Responsive Terpolymers Synthesis

Abdelaty (2021) discusses the synthesis of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers, indicating potential applications in bio-separation and biotechnology (Abdelaty, 2021).

Accelerated Synthesis of Poly(acrylates)

A study by Anastasaki et al. (2014) on the photoinduced living radical polymerization of acrylates without conventional photoinitiators or dye sensitizers reveals a method for rapid synthesis of poly(acrylates) with excellent end group fidelity, suggesting applications in material science where precise polymer properties are required (Anastasaki et al., 2014).

properties

IUPAC Name

methyl (E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-11-6-8(3-4-10(11)13)5-9(7-14)12(15)17-2/h3-6H,7,14H2,1-2H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFMIZKZAUFQIU-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(CN)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\CN)/C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate

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